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molecular formula C12H11Cl2NO3 B8275075 1-(3,5-Dichlorophenylaminocarbonyl)cyclobutanecarboxylic acid

1-(3,5-Dichlorophenylaminocarbonyl)cyclobutanecarboxylic acid

Cat. No. B8275075
M. Wt: 288.12 g/mol
InChI Key: MNVLYAPKFZZXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05123951

Procedure details

A 2.0 gram (0.006 mole) portion of ethyl 1-(3,5-dichlorophenylaminocarbonyl)cyclobutanecarboxylate prepared in Example X (Compound 130) was hydrolyzed in the presence of water (0.114 gram, 0.006 mole) and ethanolic potassium hydroxide (0.355 gram, 0.006 mole). The potassium salt of the acid was then acidified with 25% HCl solution and worked up in a manner similar to that described in Example VII to give 0.92 gram (0.003 mole) of 1-(3,5-dichlorophenylaminocarbonyl)cyclobutanecarboxylic acid as a beige-colored solid having a melting point of 159° C.-160° C.
Name
ethyl 1-(3,5-dichlorophenylaminocarbonyl)cyclobutanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 130
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.114 g
Type
reactant
Reaction Step Three
Quantity
0.355 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]([C:12]2([C:16]([O:18]CC)=[O:17])[CH2:15][CH2:14][CH2:13]2)=[O:11])[CH:5]=[C:6]([Cl:8])[CH:7]=1.O.[OH-].[K+].[K].Cl>>[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]([C:12]2([C:16]([OH:18])=[O:17])[CH2:15][CH2:14][CH2:13]2)=[O:11])[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:2.3,^1:23|

Inputs

Step One
Name
ethyl 1-(3,5-dichlorophenylaminocarbonyl)cyclobutanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)NC(=O)C1(CCC1)C(=O)OCC
Step Two
Name
Compound 130
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)NC(=O)C1(CCC1)C(=O)OCC
Step Three
Name
Quantity
0.114 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.355 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)NC(=O)C1(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.003 mol
AMOUNT: MASS 0.92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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